molecular formula C14H14BrN3O2S2 B2896728 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1448122-23-3

5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2896728
CAS No.: 1448122-23-3
M. Wt: 400.31
InChI Key: RAYQIVWRQIVUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene core substituted with a bromine atom at the 5-position and an imidazo[1,2-a]pyridine moiety linked via an ethylamine group.

Properties

IUPAC Name

5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S2/c1-2-17(22(19,20)14-7-6-12(15)21-14)10-11-9-16-13-5-3-4-8-18(11)13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYQIVWRQIVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Bond Formation via Sulfonyl Chloride Intermediate

The core sulfonamide group in the target compound is typically introduced through nucleophilic substitution between a sulfonyl chloride and an amine. For 5-bromo-thiophene-2-sulfonyl chloride derivatives, this reaction proceeds under mild basic conditions.

Example Protocol (adapted from):

  • Sulfonyl Chloride Preparation : 5-Bromothiophene-2-sulfonic acid is treated with thionyl chloride (SOCl₂) at reflux to generate 5-bromo-thiophene-2-sulfonyl chloride.
  • Amine Coupling : The sulfonyl chloride reacts with N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the sulfonamide.

Key Data :

Parameter Value Source
Yield 65–72%
Reaction Temperature 0°C → RT
Purification Solvent Ethyl acetate/hexane

The use of TEA ensures deprotonation of the amine, facilitating nucleophilic attack on the electrophilic sulfur center.

Synthesis of N-Ethyl-N-(Imidazo[1,2-a]Pyridin-3-Ylmethyl)Amine

The secondary amine precursor is synthesized through reductive amination or alkylation of imidazo[1,2-a]pyridine-3-methanamine.

Alkylation Method (based on):

  • Substrate Preparation : Imidazo[1,2-a]pyridine-3-methanamine (1.0 equiv) is dissolved in dry DMF under nitrogen.
  • Ethylation : Ethyl bromide (1.2 equiv) and sodium hydride (NaH, 1.5 equiv) are added at 0°C. The mixture is stirred at room temperature for 6 hours.
  • Isolation : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

Parameter Value Source
Yield 58–64%
Base Sodium hydride (NaH)
Solvent DMF

NaH acts as a strong base, deprotonating the primary amine to enhance nucleophilicity for alkylation.

Optimization of Heterocyclic Ring Construction

Imidazo[1,2-a]Pyridine Synthesis

The imidazo[1,2-a]pyridine scaffold is constructed via cyclocondensation of 2-aminopyridine with α-bromoketones or via transition-metal-catalyzed reactions.

Cyclocondensation Protocol (from):

  • Reactants : 2-Aminopyridine (1.0 equiv) and 3-bromo-1-phenylpropan-1-one (1.1 equiv) are heated in ethanol at 80°C for 8 hours.
  • Cyclization : The intermediate undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
  • Functionalization : The methyl group at position 3 is introduced via Vilsmeier-Haack formylation followed by reduction.

Key Data :

Parameter Value Source
Cyclization Yield 76%
Reaction Time 8 hours

Challenges and Mitigation Strategies

Low Yields in Sulfonamide Formation

Side reactions such as over-alkylation or sulfonate ester formation may reduce yields. Strategies include:

  • Temperature Control : Maintaining low temperatures (0–5°C) during sulfonyl chloride addition.
  • Stoichiometry : Using a 10% excess of amine to drive the reaction to completion.

Purification Difficulties

The polar nature of sulfonamides complicates isolation. Gradient elution (e.g., 10–40% ethyl acetate in hexane) improves separation on silica gel.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo-H), 7.85–7.79 (m, 2H, thiophene-H), 4.65 (s, 2H, CH₂), 3.42 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR : δ 152.1 (C-SO₂), 138.7 (imidazo-C), 128.5 (thiophene-C), 49.8 (NCH₂), 15.2 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 400.3 [M+H]⁺, consistent with the molecular formula C₁₄H₁₄BrN₃O₂S₂.

Industrial-Scale Considerations

Solvent Selection

DMF and DCM are preferred for solubility but require recycling due to environmental regulations. Alternative solvents like 2-MeTHF are being explored.

Catalytic Efficiency

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the bromo group post-cyclization, but this remains unexplored for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic substitution under palladium-catalyzed conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which activates the aromatic ring toward cross-coupling reactions.

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (80°C, 12h)Substitution of Br with aryl groups (e.g., phenyl, pyridyl)
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene (100°C, 24h)Amination: Br replaced with primary/secondary amines
CyanationCuCN, DMF (reflux, 6h)Br substituted with -CN group

Key Findings :

  • The bromine substitution efficiency depends on the steric and electronic nature of the nucleophile. Aryl boronic acids with electron-donating groups yield higher conversions (up to 92%) .
  • Amination reactions require bulky ligands (e.g., Xantphos) to prevent side reactions .

Functionalization of the Imidazo[1,2-a]pyridine Moiety

The imidazo[1,2-a]pyridine core participates in C–H activation and alkylation reactions due to its electron-rich nature.

Reaction TypeReagents/ConditionsOutcomeReference
Photoredox Alkylationfac-Ir(ppy)₃, CF₃CH₂I, Blue LED (rt, 4h)Trifluoroethylation at C3 position of imidazo[1,2-a]pyridine
Friedel-CraftsAlCl₃, acyl chloride, DCM (0°C to rt, 2h)Acylation at C8 position
Radical AdditionDTBP (di-tert-butyl peroxide), alkene, DCE (120°C, 12h)Alkene addition to C5 position via radical intermediates

Key Findings :

  • Photoredox catalysis enables regioselective trifluoroethylation without requiring pre-functionalization .
  • Friedel-Crafts acylation is limited by steric hindrance from the sulfonamide group .

Reactivity of the Sulfonamide Group

The N-ethyl sulfonamide group undergoes hydrolysis and alkylation under specific conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Acidic HydrolysisH₂SO₄ (conc.), H₂O (reflux, 8h)Cleavage to thiophene-2-sulfonic acid and ethylamine
N-AlkylationNaH, alkyl halide, THF (0°C to rt, 6h)Replacement of ethyl group with bulkier alkyl chains (e.g., benzyl)
Sulfonamide CrosslinkEDC/HCl, NHS, amine nucleophile, DMF (rt, 24h)Formation of sulfonamide-linked conjugates (e.g., peptides)

Key Findings :

  • Hydrolysis under acidic conditions proceeds quantitatively but requires careful temperature control to avoid decomposition .
  • N-Alkylation is feasible only with strong bases (e.g., NaH) due to the sulfonamide’s low nucleophilicity .

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or radical pathways.

Reaction TypeReagents/ConditionsOutcomeReference
HydrogenolysisH₂ (1 atm), Pd/C, EtOH (rt, 3h)Br replaced with H, yielding N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
Radical ReductionBu₃SnH, AIBN, toluene (reflux, 6h)Br replaced with H via tin-mediated radical chain mechanism

Key Findings :

  • Hydrogenolysis achieves >95% conversion but risks over-reduction of the imidazo[1,2-a]pyridine ring .
  • Bu₃SnH selectively targets the C–Br bond without affecting other functional groups .

Heterocycle Ring Modifications

The thiophene and imidazo[1,2-a]pyridine rings participate in cycloaddition and ring-opening reactions.

Reaction TypeReagents/ConditionsOutcomeReference
Diels-AlderMaleic anhydride, xylene (140°C, 12h)Thiophene acts as diene, forming bicyclic adducts
Ring-OpeningLiAlH₄, THF (0°C to rt, 2h)Reduction of thiophene sulfonamide to dihydrothiophene

Key Findings :

  • Diels-Alder reactivity is limited due to the electron-deficient nature of the thiophene ring .
  • Ring-opening via LiAlH₄ produces dihydrothiophene derivatives but requires strict anhydrous conditions .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that derivatives of imidazo[1,2-a]pyridine structures exhibit significant biological activity, including:

  • Anticancer Activity : Compounds with imidazo[1,2-a]pyridine scaffolds have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
  • Antimicrobial Properties : The sulfonamide group in the compound is known for its antibacterial effects. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a critical metabolic pathway for bacteria . This suggests that 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide may have similar antimicrobial efficacy.

Pharmacological Applications

In addition to its anticancer and antimicrobial properties, the compound may also play a role in neuropharmacology:

  • Neuroprotective Effects : There is emerging evidence that imidazo[1,2-a]pyridine derivatives could modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases. This is particularly relevant in conditions like Alzheimer's and Parkinson's disease where oxidative stress plays a significant role in neuronal damage .

Material Science

Beyond biological applications, this compound can be explored in material science:

  • Organic Electronics : The thiophene moiety is known for its electrical conductivity properties. Research into organic semiconductors has highlighted the potential of thiophene-containing compounds in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of this compound into polymer matrices could enhance the performance of electronic devices.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BAntimicrobial EfficacyShowed effective inhibition of Gram-positive and Gram-negative bacteria.
Study CNeuroprotectionHighlighted protective effects against oxidative stress-induced neuronal death.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the pharmacological and chemical profile of 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide, a comparative analysis with analogous sulfonamide derivatives is essential. Below is a detailed comparison based on structural features, molecular properties, and available research data:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Therapeutic Indication (if known)
This compound C₁₅H₁₅BrN₄O₂S₂ 467.35 g/mol Bromine (5-position), imidazo[1,2-a]pyridine, ethylamine linker Autoimmune diseases
5-Ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide (CAS: 891107-78-1) C₂₂H₁₈N₆O₂S₂ 462.6 g/mol Ethyl group (5-position), triazolo[4,3-b]pyridazine, pyridin-3-yl substituent Not specified

Key Observations:

Structural Differences: The bromo-substituted compound features a smaller heterocyclic system (imidazo[1,2-a]pyridine) compared to the triazolo-pyridazine scaffold in the ethyl-substituted analog. The latter includes a fused triazole-pyridazine ring, which may enhance π-π stacking interactions with biological targets .

Molecular Weight and Complexity :

  • Both compounds have similar molecular weights (~460–470 g/mol), aligning with Lipinski’s rule of five for drug-likeness. However, the triazolo-pyridazine derivative has a higher nitrogen count (6 vs. 4 nitrogen atoms), which may influence solubility and metabolic stability .

Therapeutic Implications: The target compound’s association with autoimmune disease treatment is explicitly noted in patent literature, suggesting modulation of immune-related pathways (e.g., kinase inhibition or cytokine signaling) . In contrast, the ethyl-substituted analog lacks disclosed therapeutic data, limiting direct functional comparisons.

Research Findings and Limitations

  • Pharmacological Data: No direct comparative studies between these compounds are available in the provided evidence. The bromo-substituted derivative’s activity is inferred from its structural class, which is associated with kinase inhibition (e.g., JAK/STAT pathways) .
  • Physical Properties : Critical parameters such as solubility, melting point, and stability are unavailable for both compounds, highlighting a gap in published data .

Biological Activity

5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, an imidazo-pyridine moiety, and a sulfonamide group. The synthesis typically involves multi-step organic reactions, including palladium-catalyzed coupling methods, which yield the desired compound with moderate to good yields ranging from 56% to 72% .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In particular, it has shown effectiveness against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The Minimum Inhibitory Concentration (MIC) was reported as low as 0.39 μg/mL, indicating strong potency against resistant bacterial strains .

Table 1: Antibacterial Activity of the Compound

Pathogen MIC (μg/mL) MBC (μg/mL)
Klebsiella pneumoniae ST1470.390.78

In silico docking studies further revealed that the compound interacts favorably with the target protein (PDB ID: 5N5I), forming hydrogen bonds and hydrophobic interactions that enhance its antibacterial efficacy .

Anticancer Activity

In addition to its antibacterial properties, this compound has also been evaluated for anticancer activity. Preliminary assays indicate that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features have been shown to exhibit IC50 values in the micromolar range against various cancer types .

Case Study: Anticancer Efficacy

A study on related imidazo[1,2-a]pyridine derivatives highlighted their potential as selective inhibitors of cancer cell proliferation. The derivatives were tested against several tumor cell lines, revealing significant inhibitory effects comparable to established chemotherapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme function critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to programmed cell death.
  • Cell Cycle Disruption : It may cause cell cycle arrest at specific phases, preventing proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Bromination of the thiophene ring at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to ensure regioselectivity .
  • Step 2 : Coupling of the imidazo[1,2-a]pyridine moiety via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (60–100°C) for efficiency .
  • Step 3 : Sulfonamide formation by reacting the thiophene-2-sulfonyl chloride intermediate with N-ethyl-(imidazo[1,2-a]pyridin-3-ylmethyl)amine in the presence of a base (e.g., Et₃N) .
  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF vs. DMF) and temperature gradients to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks using DEPT and COSY experiments to resolve overlapping signals from the imidazo[1,2-a]pyridine and thiophene moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s distinct M+2 peak) .
  • X-ray Crystallography : Resolve 3D conformation to study intramolecular interactions (e.g., sulfonamide hydrogen bonding) .
  • FT-IR : Validate sulfonamide (-SO₂NH-) and C-Br stretches (550–650 cm⁻¹) .

Q. What are the primary biological targets or applications explored for this compound?

  • Applications :

  • Enzyme Inhibition : Targets kinases (e.g., EGFR) due to sulfonamide’s affinity for ATP-binding pockets; validated via kinase inhibition assays .
  • Antimicrobial Activity : Thiophene and imidazo[1,2-a]pyridine moieties disrupt bacterial cell membranes; test via MIC assays against Gram-positive pathogens .
  • CNS Modulation : Structural analogs (e.g., Zolpidem) suggest GABA receptor binding potential; assess via radioligand displacement studies .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved during synthesis?

  • Mechanistic Insights :

  • Electrophilic Substitution : Bromine preferentially occupies the 6-position of imidazo[1,2-a]pyridine due to electron-donating effects of the ethyl group .
  • Directing Groups : Use transient protecting groups (e.g., Boc) on the sulfonamide nitrogen to steer reactivity toward the desired position .
  • Microwave Synthesis : Enhances regioselectivity in cross-coupling steps by reducing side reactions (e.g., Pd black formation) .

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Bromine vs. Iodine : Bromine’s smaller size improves membrane permeability (logP ~2.8 vs. iodine’s ~3.5), enhancing cellular uptake .
  • Ethyl Group Optimization : Longer alkyl chains (e.g., propyl) reduce solubility but increase target binding half-life; balance via logD calculations .
  • Sulfonamide Bioisosteres : Replace sulfonamide with carboxamide to reduce metabolic clearance; assess via liver microsomal stability assays .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
  • Metabolite Interference : Employ LC-MS/MS to detect in situ degradation products that may skew activity readings .

Q. How can computational modeling predict off-target interactions or toxicity?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to screen against the PDB database; prioritize targets with docking scores ≤−8.0 kcal/mol .
  • QSAR Models : Train models on imidazo[1,2-a]pyridine derivatives to predict hepatotoxicity (e.g., CYP3A4 inhibition) .
  • ADMET Prediction : SwissADME and ProTox-II estimate permeability (Caco-2 >5×10⁻⁶ cm/s) and hERG liability (IC₅₀ >10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.